An In-depth Technical Guide to 2-Acetoxyethyltrichlorosilane (CAS: 18204-80-3)
An In-depth Technical Guide to 2-Acetoxyethyltrichlorosilane (CAS: 18204-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-acetoxyethyltrichlorosilane (AETS), a bifunctional organosilane with the CAS number 18204-80-3. AETS is a valuable chemical intermediate and surface modifying agent, distinguished by its two key functional moieties: a highly reactive trichlorosilyl group and a protected hydroxyl group in the form of an acetate ester. This unique structure allows for robust covalent attachment to hydroxylated surfaces, followed by potential deprotection to reveal a terminal hydroxyl group for further functionalization. This document details its physicochemical properties, explores the fundamental mechanisms of its synthesis and reactivity, presents a detailed protocol for its application in surface modification, outlines critical safety and handling procedures, and provides an analysis of its expected spectroscopic characteristics.
Core Physicochemical & Safety Properties
2-Acetoxyethyltrichlorosilane is a combustible and corrosive liquid that demands careful handling.[1][2] Its most critical reactive feature is the trichlorosilyl group, which reacts vigorously with water and other protic solvents, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas.[1][3] This reactivity is fundamental to its utility but also central to its hazards.
Table 1: Physicochemical Properties of 2-Acetoxyethyltrichlorosilane
| Property | Value | Source(s) |
| CAS Number | 18204-80-3 | [1][2][3][4] |
| Molecular Formula | C₄H₇Cl₃O₂Si | [1][2] |
| Molecular Weight | 221.54 g/mol | [1][2] |
| Appearance | Colorless to light yellow/straw-colored clear liquid | [1][3][4] |
| Odor | Acrid, similar to hydrogen chloride | [1] |
| Boiling Point | 143 °C | [2] |
| Density | ~1.25 - 1.319 g/cm³ | [3][5] |
| Flash Point | 82 °C | [2] |
| Solubility | Reacts with water. Soluble in anhydrous organic solvents. | [1][3] |
Synthesis and Reaction Mechanisms
Synthesis Pathway
The synthesis of 2-acetoxyethyltrichlorosilane is typically achieved through the reaction of an appropriate precursor, such as acetoxyethyl chloride, with a silicon source like silicon tetrachloride.[3] This process establishes the core structure containing both the ester and the trichlorosilyl functional groups.
Core Reactivity: Hydrolysis and Condensation
The utility of AETS as a surface modifying agent is driven by the reactivity of the trichlorosilyl (–SiCl₃) headgroup. This process occurs in two primary, often concurrent, stages: hydrolysis and condensation. The presence of a thin layer of adsorbed water on the substrate is crucial for initiating this reaction.[6][7]
-
Hydrolysis: The three silicon-chloride (Si-Cl) bonds are highly susceptible to nucleophilic attack by water. Each Si-Cl bond is sequentially replaced by a hydroxyl group (–OH), forming highly reactive silanol intermediates and liberating HCl as a byproduct.[8][9]
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
-
Condensation: The newly formed silanols are unstable and readily condense with hydroxyl groups (–OH) present on the surface of substrates like glass, silica, or metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds.[7][9] Additionally, adjacent silanol groups can condense with each other, creating a cross-linked polysiloxane network that adds robustness to the monolayer.[6][8]
R-Si(OH)₃ + HO-Substrate → R-(OH)₂Si-O-Substrate + H₂O
2 R-Si(OH)₃ → R-(OH)₂Si-O-Si(OH)₂-R + H₂O
This two-stage mechanism results in the formation of a durable, covalently attached self-assembled monolayer (SAM) on the substrate.[2][5]
Caption: Mechanism of AETS surface modification.
Applications in Research and Development
The bifunctional nature of AETS makes it a versatile tool for surface engineering, particularly relevant in drug development and biomedical research.
-
Surface Modification & Coupling Agent: Its primary application is to alter the surface properties of inorganic materials like glass and silica.[3] By forming a dense self-assembled monolayer, it can change surface energy, hydrophobicity, and chemical reactivity. It acts as a crucial adhesion promoter between inorganic substrates and organic polymers.[2][3]
-
Chemical Intermediate: AETS serves as a building block for synthesizing more complex functional silanes and siloxanes.[2][3] The acetoxy group can be hydrolyzed under specific conditions to yield a terminal hydroxyl group, providing a reactive site for the covalent immobilization of proteins, peptides, or drug molecules.[1]
-
Coatings, Adhesives, and Sealants: In materials science, it is used to enhance the bonding and mechanical properties of various formulations.[2][3]
Caption: Relationship between AETS structure and applications.
Experimental Protocol: Surface Modification of Glass
This protocol describes a standard procedure for functionalizing glass microscope slides with AETS via vapor-phase deposition. This method is often preferred over solution-based deposition as it can minimize the formation of undesirable silane aggregates.
Objective: To create a uniform, covalently-bound monolayer of 2-acetoxyethyltrichlorosilane on a glass surface.
Materials and Equipment
-
Glass microscope slides
-
2-Acetoxyethyltrichlorosilane (AETS)
-
Acetone, ethanol (reagent grade)
-
Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous toluene
-
Sonicator, Staining jars or glass beakers
-
Oven (120 °C), Vacuum desiccator
-
Nitrogen gas source
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, neoprene or nitrile rubber gloves, lab coat.
Step-by-Step Methodology
Step 1: Substrate Cleaning and Hydroxylation (Crucial for high-quality SAMs)
-
Place glass slides in a staining jar and sonicate in acetone for 15 minutes to remove organic residues.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in ethanol for 15 minutes, followed by a thorough DI water rinse.
-
Piranha Etch (Extreme Caution Required): In a fume hood, prepare a Piranha solution by slowly and carefully adding 3 parts concentrated H₂SO₄ to 1 part 30% H₂O₂. The solution is highly corrosive and exothermic.
-
Immerse the slides in the hot Piranha solution for 30 minutes to clean and generate a high density of surface hydroxyl groups.
-
Carefully remove the slides and rinse extensively with DI water.
-
Dry the slides in an oven at 120 °C for at least 1 hour.
-
Allow slides to cool to room temperature inside a desiccator to prevent re-adsorption of atmospheric water.
Step 2: Vapor-Phase Silanization
-
This procedure must be performed in a controlled, low-humidity environment, such as a glove box or a reaction chamber purged with inert gas.
-
Place the cleaned, dried slides on a rack inside a vacuum desiccator or reaction chamber.
-
Place a small, open vial containing ~0.5 mL of 2-acetoxyethyltrichlorosilane inside the chamber, ensuring it will not spill.
-
Evacuate the chamber to a moderate vacuum and then seal it. The AETS will slowly evaporate, creating a vapor that reacts with the hydroxylated glass surfaces.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
Step 3: Post-Deposition Curing and Rinsing
-
Vent the chamber with dry nitrogen gas.
-
Remove the slides and immediately rinse them with anhydrous toluene to remove any unbound or loosely physisorbed silane.
-
Sonicate briefly (1-2 minutes) in fresh anhydrous toluene.
-
Rinse with ethanol and dry with a gentle stream of nitrogen.
-
To complete the cross-linking of the siloxane network, cure the slides in an oven at 110-120 °C for 1 hour.[1]
-
After cooling, the functionalized slides are ready for characterization (e.g., contact angle goniometry, XPS) or further use. Store in a desiccator.
Caption: Experimental workflow for surface modification.
Spectroscopic Data Analysis (Predicted)
Infrared (IR) Spectroscopy:
-
~2960-2850 cm⁻¹: C-H stretching from the ethyl group.
-
~1740 cm⁻¹: A strong, sharp absorption peak characteristic of the ester carbonyl (C=O) stretch. This is a key diagnostic peak.
-
~1240 cm⁻¹: Strong C-O stretching from the acetate group.
-
~1080 cm⁻¹: C-O stretching from the ethyl portion of the ester.
-
~800-500 cm⁻¹: Si-Cl stretching vibrations. These peaks are expected to be strong and broad.
¹H NMR Spectroscopy:
-
~4.2 ppm (triplet): Protons on the carbon adjacent to the ester oxygen (-O-CH₂-).
-
~2.1 ppm (singlet): Protons of the methyl group on the acetate (CH₃-C=O).
-
~1.5 ppm (triplet): Protons on the carbon adjacent to the silicon atom (-CH₂-SiCl₃). The high electronegativity of the three chlorine atoms on the silicon will shift this signal downfield.
Safety and Handling
As an organochlorosilane, 2-acetoxyethyltrichlorosilane presents significant hazards that require strict safety protocols.
-
Hazards:
-
Corrosive (H314): Causes severe skin burns and serious eye damage.[1] The compound itself is corrosive, and its reaction with moisture produces hydrochloric acid.[1]
-
Combustible Liquid (H227): It is a combustible liquid and may release irritating fumes if exposed to flame.[1]
-
Water Reactive: Reacts with water and moisture to liberate toxic and corrosive HCl gas.[1]
-
-
Handling:
-
Work in a well-ventilated fume hood at all times.[1]
-
Handle under an inert atmosphere (e.g., nitrogen, argon) where possible to prevent reaction with moisture.[10]
-
Use only non-sparking tools and ground all equipment to prevent static discharge.[1]
-
Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[1]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing.[1]
-
Respiratory Protection: If vapors cannot be controlled within the fume hood, a NIOSH-certified organic vapor/acid gas respirator is required.[1]
-
-
Storage:
References
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Premium 2-Acetoxyethyl Trichlorosilane (CAS: 18204-80-3) - Leading Manufacturer & Supplier.
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2-Acetoxyethyltrichlorosilane - CymitQuimica.
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ACETOXYETHYLTRICHLOROSILANE Safety Data Sheet - Gelest, Inc.
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Cas 18204-80-3, 2-ACETOXYETHYLTRICHLOROSILANE - LookChem.
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18204-80-3 | Organic Silane Products - CD Chemical Group Limited.
-
Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity - Langmuir.
-
An In-depth Technical Guide on the Hydrolysis Mechanism of Trichloroeicosylsilane - Benchchem.
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Hydrolysis and Condensation of Silicates: Effects on Structure - Journal of Non-Crystalline Solids.
-
Safety Data Sheet - Sigma-Aldrich.
-
The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane - MDPI.
-
When a hydroxylated surface is exposed to an organosilane... - ResearchGate.
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